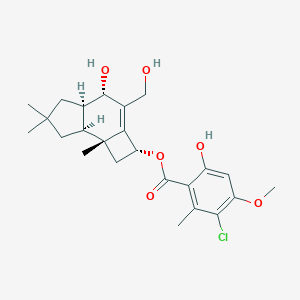
2-(三氟甲基)嘧啶-5-醇
概述
描述
2-(Trifluoromethyl)pyrimidin-5-ol is an organic compound with the molecular formula C5H3F3N2O It is a pyrimidine derivative characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the fifth position of the pyrimidine ring
科学研究应用
2-(Trifluoromethyl)pyrimidin-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for compounds that target specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
It’s known that compounds with a trifluoromethyl group (-cf3) have been found to exhibit improved drug potency towards various enzymes .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which results in a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Trifluoromethylpyridine derivatives, which share structural similarities with 2-(trifluoromethyl)pyrimidin-5-ol, have been found to exhibit various biological and pharmacological activities .
Pharmacokinetics
It’s known that similar compounds undergo gradual biotransformation, mainly via the action of liver microsomes .
Result of Action
It’s known that similar compounds have shown effectiveness against various transplantable tumors in mice following oral administration .
Action Environment
It’s known that similar compounds should be stored in a well-ventilated place and kept in a tightly closed container .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol typically involves the reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 2-(Trifluoromethyl)pyrimidin-5-ol may involve a multi-step process that includes the initial synthesis of intermediate compounds followed by purification and isolation of the final product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels.
化学反应分析
Types of Reactions
2-(Trifluoromethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield trifluoromethylpyrimidinone, while reduction may produce trifluoromethylpyrimidinamine.
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)pyrimidin-4-ol
- 2-(Trifluoromethyl)pyrimidin-6-ol
- 2-(Trifluoromethyl)pyridine-5-ol
Uniqueness
2-(Trifluoromethyl)pyrimidin-5-ol is unique due to the specific positioning of the trifluoromethyl and hydroxyl groups on the pyrimidine ring. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. Additionally, the compound’s ability to participate in a wide range of chemical reactions makes it a versatile tool in synthetic chemistry .
属性
IUPAC Name |
2-(trifluoromethyl)pyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAXXIOBBIIATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544541 | |
| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100991-09-1 | |
| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
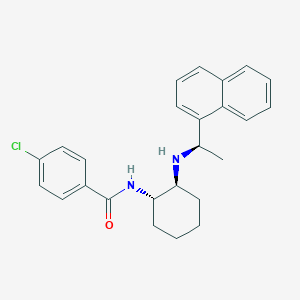

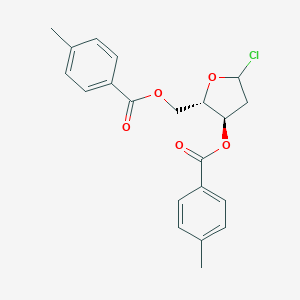
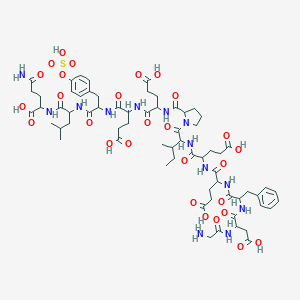
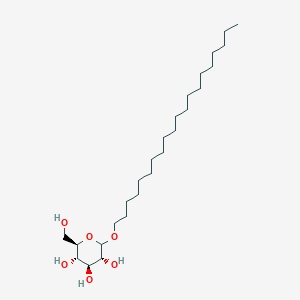
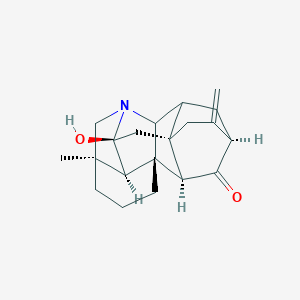
![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)
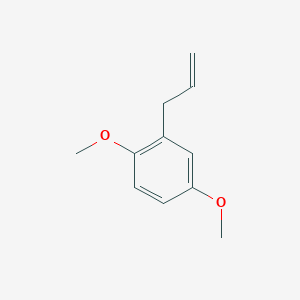
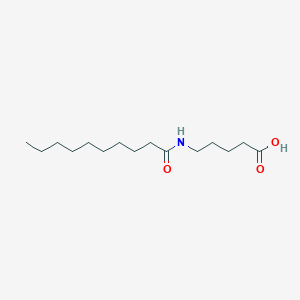
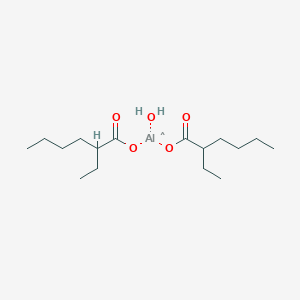
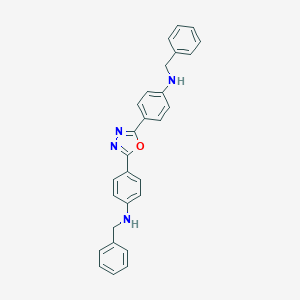
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
